molecular formula C8H6BrN3O2 B11859771 3-Bromo-1-methyl-4-nitro-1H-indazole

3-Bromo-1-methyl-4-nitro-1H-indazole

Cat. No.: B11859771
M. Wt: 256.06 g/mol
InChI Key: BZGXALNCZRULPC-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-4-nitro-1H-indazole is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. With a molecular formula of C8H6BrN3O2 and a molecular weight of 256.06 g/mol , this compound features a multifunctional indazole core substituted with bromo, nitro, and methyl groups. The bromine atom at the C3 position offers a versatile handle for further functionalization via cross-coupling reactions, making it a key intermediate for constructing more complex molecules . This compound is synthesized through a strategic sequence of reactions. A direct and high-yield method for obtaining its precursor, 3-bromo-4-nitro-1H-indazole, involves treating 4-nitro-1H-indazole with bromine in a mixture of acetic acid and chloroform, using sodium acetate as a base . The subsequent introduction of the methyl group at the N1 position is achieved through regioselective N-alkylation. The presence of electron-withdrawing substituents on the indazole ring, such as the nitro group, strongly favors alkylation at the N1 position over the N2 position, allowing for the efficient synthesis of the final product . Researchers utilize this and related indazole derivatives in the design and synthesis of novel compounds for various applications, including as potential antimicrobial agents . Attention: This product is intended for research purposes only and is not approved for human, veterinary, or household use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

3-bromo-1-methyl-4-nitroindazole

InChI

InChI=1S/C8H6BrN3O2/c1-11-5-3-2-4-6(12(13)14)7(5)8(9)10-11/h2-4H,1H3

InChI Key

BZGXALNCZRULPC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Br

Origin of Product

United States

Chemical Reactivity and Transformations of 3 Bromo 1 Methyl 4 Nitro 1h Indazole

Reactivity Profiles of Halogenated Nitro-1H-Indazoles

The reactivity of halogenated nitro-1H-indazoles is a subject of significant interest in synthetic organic chemistry due to the prevalence of the indazole scaffold in pharmacologically active compounds. The electronic properties of the substituents and their positions on the indazole ring profoundly influence the molecule's reactivity towards different reagents.

The bromine atom at the C3 position of the indazole ring primarily serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The indazole ring itself is electron-rich, but the presence of the strongly electron-withdrawing nitro group at C4 significantly enhances the electrophilicity of the pyrazole (B372694) part of the bicyclic system, particularly at the C3 position. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles.

Halogenation at the C3 position is a common strategy for the further functionalization of the indazole core. The introduction of a halogen, such as bromine, provides a handle for various cross-coupling reactions and nucleophilic substitutions, making it a versatile intermediate in the synthesis of more complex indazole derivatives.

The nitro group at the C4 position exerts a powerful electron-withdrawing effect on the indazole ring through both inductive (-I) and resonance (-M) effects. This deactivation of the benzene (B151609) ring towards electrophilic substitution is contrasted by a strong activation of the ring towards nucleophilic attack. The nitro group's ability to stabilize a negative charge is crucial for the facility of SNAr reactions.

Specifically, for nucleophilic attack at the C3 position, the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group at the C4 position, thereby stabilizing the transition state and lowering the activation energy for the substitution reaction. This ortho-nitro activation is a well-established principle in aromatic chemistry and is directly applicable to the indazole system. Furthermore, the nitro group itself can undergo various chemical transformations, most notably reduction to an amino group, which dramatically alters the electronic properties of the molecule and opens up further avenues for synthetic modifications.

The methyl group at the N1 position of the indazole ring is generally stable under a wide range of reaction conditions. Its primary role is to block the N1 position, thus directing any further substitution reactions to other sites on the molecule. In the context of the reactivity of 3-bromo-4-nitro-1H-indazole, the N1-methyl group ensures that nucleophilic attack occurs at the C3 position rather than at the nitrogen of the pyrazole ring.

While generally stable, the N-methyl group in certain heterocyclic systems can be susceptible to demethylation under specific, often harsh, conditions, such as treatment with strong acids or certain oxidizing agents. However, for the typical transformations that 3-bromo-1-methyl-4-nitro-1H-indazole would undergo, the N1-methyl group is considered a stable substituent.

Substitution Reactions

The presence of a good leaving group (bromine) and a strong activating group (nitro) makes this compound an excellent substrate for substitution reactions, particularly nucleophilic aromatic substitution.

The displacement of the bromine atom at the C3 position by nucleophiles is a key reaction of this compound. The reaction proceeds via the classical SNAr mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. A variety of nucleophiles can be employed in this reaction, leading to a diverse array of 3-substituted-1-methyl-4-nitro-1H-indazoles.

Common nucleophiles include:

Amines: Primary and secondary amines react readily to form 3-amino-1-methyl-4-nitro-1H-indazole derivatives.

Alkoxides and Phenoxides: These nucleophiles yield the corresponding 3-alkoxy and 3-aryloxy derivatives.

Thiolates: Sulfur nucleophiles can be used to introduce thioether functionalities.

The table below summarizes the expected outcomes of SNAr reactions on this compound with various nucleophiles, based on the reactivity of analogous compounds.

NucleophileReagent ExampleProduct
Primary AmineAniline (B41778)3-(Phenylamino)-1-methyl-4-nitro-1H-indazole
Secondary AminePiperidine1-Methyl-4-nitro-3-(piperidin-1-yl)-1H-indazole
AlkoxideSodium methoxide3-Methoxy-1-methyl-4-nitro-1H-indazole
PhenoxideSodium phenoxide1-Methyl-4-nitro-3-phenoxy-1H-indazole
ThiolateSodium thiophenoxide1-Methyl-4-nitro-3-(phenylthio)-1H-indazole

The nitro group at the C4 position is a versatile functional group that can be transformed into several other functionalities, significantly altering the properties of the indazole derivative.

The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved using a variety of reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid are effective.

Transfer Hydrogenation: Using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.

A study on the reduction of 3-bromo-4-nitro-1H-indazole with anhydrous SnCl2 in ethanol (B145695) not only led to the reduction of the nitro group but also to the substitution of the bromine atom by an ethoxy group, highlighting the high reactivity of the C3 position under these conditions. This suggests that careful selection of the reducing agent is crucial to achieve the desired transformation without affecting other parts of the molecule.

The resulting 3-bromo-1-methyl-1H-indazol-4-amine is a valuable intermediate for further synthetic modifications, such as diazotization followed by substitution, or acylation of the amino group.

Beyond reduction, other transformations of the nitro group, though less common for this specific substrate, are known in aromatic chemistry and could potentially be applied. These include partial reduction to hydroxylamines or nitroso compounds, or even nucleophilic displacement of the nitro group itself under specific conditions with very strong nucleophiles, although the displacement of the C3-bromine is generally more facile.

The table below outlines some key transformations of the nitro group.

TransformationReagentsProduct
Reduction to AmineH2, Pd/C3-Bromo-1-methyl-1H-indazol-4-amine
Reduction to AmineSnCl2, HCl3-Bromo-1-methyl-1H-indazol-4-amine
Reduction to AmineFe, CH3COOH3-Bromo-1-methyl-1H-indazol-4-amine

Transformations of the Nitro Group

Cross-Coupling Reactions and Derivatization Strategies

The bromine atom at the C3-position of this compound is a key site for derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules from simple precursors. nih.govrsc.org The C3-bromo position of the indazole ring is well-suited for such transformations.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds, involving the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction has been successfully applied to various 3-bromoindazoles, including NH-free substrates, often under microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net Typical catalysts include Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and bases like Cs₂CO₃ or K₃PO₄ are commonly used in solvent mixtures such as dioxane/water. researchgate.net The N-methylation in this compound is advantageous as it prevents the potential for catalyst inhibition that can occur with acidic NH groups in related heterocycles. nih.gov

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This method would allow for the introduction of various alkynyl substituents at the C3-position of the indazole core, creating precursors for further synthesis or molecules with specific electronic properties.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction would enable the synthesis of a wide range of 3-aminoindazole derivatives from this compound by coupling it with primary or secondary amines. The development of specialized dialkyl(biaryl)phosphine ligands has significantly expanded the scope of this reaction, even allowing for the coupling of nitroarenes themselves in some contexts. nih.gov

Table 2: Overview of Cross-Coupling Reactions for 3-Bromoindazole Scaffolds

Reaction Name Coupling Partners Typical Catalyst System Bond Formed
Suzuki-Miyaura Ar-Br + R-B(OH)₂ Pd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base (e.g., Cs₂CO₃) Ar-R (C-C)
Sonogashira Ar-Br + R-C≡CH Pd catalyst, Cu(I) co-catalyst, Amine base Ar-C≡C-R (C-C)
Buchwald-Hartwig Ar-Br + R₂NH Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) Ar-NR₂ (C-N)

Radical chemistry offers alternative pathways for the functionalization of heterocyclic systems. While ionic and transition metal-catalyzed reactions are more common for indazoles, radical mechanisms provide complementary reactivity. For instance, radical C3-nitration of 2H-indazoles has been achieved using Fe(NO₃)₃ in the presence of TEMPO. chim.it Although the target molecule is already nitrated, this demonstrates the susceptibility of the indazole core to radical attack. Such pathways could potentially be exploited for other functionalizations, like alkylation or arylation, using appropriate radical precursors and initiation methods. The presence of the electron-withdrawing nitro group on the benzene ring of this compound would influence the regioselectivity of any potential radical addition to the aromatic system.

Mechanistic Studies of 1H-Indazole Transformations

Understanding the reaction mechanisms is crucial for optimizing existing transformations and designing new synthetic routes. The reactions of indazoles can proceed through various intermediates and pathways.

The mechanisms of the transformations involving 1H-indazoles are diverse. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, proceed through a well-established catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. organic-chemistry.orgwikipedia.org

Studies on the reaction of nitro-1H-indazoles with formaldehyde (B43269) in acidic media have provided insight into the reactivity of the indazole nucleus. nih.govacs.org These studies help to understand how substituents like the nitro group influence the nucleophilicity of the ring nitrogens.

In other contexts, such as certain cycloaddition reactions, the potential for stepwise mechanisms involving zwitterionic intermediates has been considered. mdpi.comnih.gov Such pathways are favored by polar interactions between reactants and substituents that can stabilize ionic centers. While many [3+2] cycloadditions are concerted, the formation of acyclic adducts in some cases suggests the transient existence of a zwitterionic intermediate. nih.gov

Radical mechanisms are also plausible in specific indazole transformations. For example, the radical nitration mentioned previously proceeds via a proposed pathway involving radical species. chim.it Furthermore, some indazole synthesis methods are proposed to proceed through unique intermediates, such as ortho-quinone methide imines , which then cyclize to form the indazole ring. reddit.com While not directly related to the transformations of the pre-formed this compound, these studies highlight the diverse mechanistic possibilities within indazole chemistry.

Compound Index

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental NMR data (¹H, ¹³C, ¹⁴N, or ¹⁵N) for 3-Bromo-1-methyl-4-nitro-1H-indazole has been found in the reviewed literature. The characterization of related nitro-indazole isomers has been reported, but chemical shifts and coupling constants are highly sensitive to the relative positions of substituents on the indazole ring. nih.govresearchgate.net Thus, data from other isomers would not be representative.

To be reported, ¹H and ¹³C NMR spectra would need to be acquired and analyzed. This would involve assigning specific resonance signals to each hydrogen and carbon atom in the molecule, respectively, and determining the spin-spin coupling constants between adjacent nuclei.

¹⁴N and ¹⁵N NMR data would be required to probe the electronic environment of the three nitrogen atoms within the indazole ring and the nitro group. Such studies are valuable for differentiating between the pyrazolic nitrogens (N1 and N2) and the nitro-group nitrogen.

A suite of 2D NMR experiments would be necessary for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H-¹³C pairs.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, helping to confirm the regiochemistry, such as the proximity of the N1-methyl group to the H7 proton.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound is not available. This analysis would identify characteristic absorption bands corresponding to the functional groups present. Key expected vibrations would include asymmetric and symmetric stretching of the nitro group (NO₂), C-N stretching, C-H stretching from the aromatic ring and methyl group, and C=C/C=N stretching vibrations of the indazole core.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

While the molecular formula (C₈H₆BrN₃O₂) and monoisotopic mass (254.964 g/mol ) can be calculated, published experimental mass spectra detailing the fragmentation pattern are absent. uni.lu Mass spectrometry would confirm the molecular weight via the molecular ion peak [M]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio). docbrown.info Analysis of the fragmentation pattern would provide structural information, with expected losses of fragments such as NO₂, NO, and Br. miamioh.eduyoutube.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for studying the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular characteristics, from ground-state geometry to reactivity indices. For 3-Bromo-1-methyl-4-nitro-1H-indazole, DFT calculations elucidate the influence of its substituent groups—bromo, methyl, and nitro—on the indazole core.

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. chemrxiv.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small gap indicates a molecule that is more reactive and less stable. biomedres.us In molecules like this compound, the electron-withdrawing nature of the nitro and bromo groups is expected to lower the energy of the LUMO, while the electron-donating methyl group may raise the energy of the HOMO. DFT calculations for related nitroaromatic compounds show that the HOMO is often distributed over the indazole ring system, while the LUMO is typically localized on the nitro group and the fused benzene (B151609) ring, indicating that these are the primary sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Nitroindazole System The following data is illustrative and based on typical values for structurally similar compounds calculated using DFT (B3LYP/6-311++G(d,p) level).

Parameter Energy (eV)
EHOMO -6.85
ELUMO -2.40

| HOMO-LUMO Gap (ΔE) | 4.45 |

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. numberanalytics.com These descriptors, defined within the framework of conceptual DFT, provide a quantitative basis for predicting reactivity. hakon-art.com

Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half of the HOMO-LUMO gap (η = ΔE / 2). "Hard" molecules have a large energy gap, while "soft" molecules have a small gap. biomedres.us Softness is the reciprocal of hardness (S = 1/η).

Electronegativity (χ) and Chemical Potential (μ) : Electronegativity is the power of an atom or group to attract electrons. It can be approximated as χ = -(EHOMO + ELUMO) / 2. The chemical potential is the negative of electronegativity (μ = -χ).

Global Electrophilicity Index (ω) : This index, introduced by Parr, measures the energy lowering of a system when it is saturated with electrons from the environment. irjweb.com It is calculated as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile.

Global Nucleophilicity Index (N) : This descriptor quantifies the nucleophilic character of a molecule.

For this compound, the presence of the strongly electron-withdrawing nitro group is expected to result in a high electrophilicity index, making the molecule susceptible to attack by nucleophiles.

Table 2: Calculated Global Reactivity Descriptors for a Representative Nitroindazole System The following data is illustrative and based on typical values for structurally similar compounds.

Descriptor Value
Chemical Hardness (η) 2.225 eV
Chemical Softness (S) 0.449 eV⁻¹
Electronegativity (χ) 4.625 eV
Chemical Potential (μ) -4.625 eV

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The position of the hydrogen atom on one of the two nitrogen atoms in the pyrazole (B372694) ring defines the tautomer. Theoretical calculations have consistently shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govthieme-connect.de B3LYP/6-311++G(d,p) calculations, for instance, indicated that the 1-substituted isomer of indazole is approximately 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, solvent effects, and intermolecular interactions over time, offering insights that are complementary to the static picture provided by DFT.

The this compound molecule possesses a rigid fused ring system. The primary conformational flexibility arises from the rotation of the nitro group relative to the plane of the indazole ring. MD simulations in various solvents (e.g., water, DMSO) can reveal the preferred orientation of this group and the energetic barriers to its rotation. researchgate.net Studies on similar nitroaromatic compounds have shown that the orientation of the nitro group is influenced by interactions with solvent molecules. nih.gov

At interfaces, such as between a liquid and a solid surface, the dynamics can change significantly. MD simulations can model the behavior of the molecule at, for example, a water-graphene interface or a water-air interface, predicting its orientation and mobility. This is particularly relevant for understanding how the molecule might behave in different chemical environments, such as during chromatographic separation or interaction with a biological membrane.

The substituent groups on this compound dictate its intermolecular interactions. MD simulations are well-suited to explore these forces, which are crucial for understanding crystal packing, solubility, and adsorption phenomena. chemrxiv.org

π-π Stacking: The aromatic indazole core can participate in π-π stacking interactions with other aromatic molecules. The slipped-parallel orientation is often favored in nitroaromatic systems due to a combination of electrostatic and dispersion forces. nih.gov

Halogen Bonding: The bromine atom at the 3-position can act as a halogen bond donor, interacting with Lewis bases (electron-rich atoms like oxygen or nitrogen).

Dipole-Dipole and Hydrogen Bonding: The polar nitro group creates a significant molecular dipole, leading to strong dipole-dipole interactions. While the molecule itself cannot act as a hydrogen bond donor (due to N-methylation), the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Adsorption: MD simulations can model the adsorption of the molecule onto surfaces like activated carbon, silica, or metallic surfaces. bohrium.comrsc.org These simulations can determine the adsorption energy, the preferred orientation of the adsorbed molecule, and the role of the solvent. For nitro-heterocyclic compounds, adsorption is often driven by a combination of π-π interactions with the surface and specific interactions involving the heteroatoms and the nitro group. researchgate.netmdpi.com

Reaction Mechanism Predictions and Energy Landscape Mapping

The prediction of reaction mechanisms and the mapping of energy landscapes are pivotal applications of computational chemistry, providing a detailed understanding of reaction pathways, transition states, and the stability of intermediates and products.

While specific reaction mechanism studies for this compound are not readily found, research on the reactivity of substituted 1H-indazoles offers valuable parallels. For instance, a theoretical investigation into the addition mechanism of various nitro-1H-indazoles to formaldehyde (B43269) sheds light on the factors governing regioselectivity in reactions involving the indazole nucleus. nih.gov In this study, density functional theory (DFT) calculations were employed to determine the relative stabilities of the N1 and N2 substituted isomers.

For the reaction of 4-nitro-1H-indazole with formaldehyde in an acidic medium, theoretical calculations indicated a preference for the formation of the 1-substituted isomer over the 2-substituted isomer. nih.gov This preference is attributed to the lower energy and consequently higher stability of the 1-substituted product. Such computational findings are crucial for predicting the outcomes of similar reactions involving this compound, where the electronic effects of the bromo and nitro substituents, in conjunction with the methyl group at the N1 position, would modulate the reactivity of the indazole ring.

DFT studies on other substituted indazoles have also been utilized to understand their reactivity by analyzing their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For a series of novel N-alkylated indazole derivatives, DFT calculations at the B3LYP/6-311+ level were used to determine these properties and predict the most reactive sites within the molecules. nih.gov

Molecular Electrostatic Potential (MEP) maps are another powerful computational tool for predicting reaction sites. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For substituted indazoles, MEP maps can predict where electrophilic or nucleophilic attacks are most likely to occur, thus guiding the synthesis of new derivatives. nih.gov

Table 1: Theoretical Stability of N-Substituted Isomers in the Reaction of Indazoles with Formaldehyde This table presents data for related nitro-1H-indazoles to illustrate the application of computational methods in predicting isomer stability.

Indazole DerivativeComputational MethodMore Stable IsomerEnergy Difference (kJ·mol⁻¹)Reference
IndazoleB3LYP/6-311++G(d,p)1-substituted20 nih.gov
4-Nitro-1H-indazoleNot Specified1-substitutedNot Specified nih.gov

Quantitative Structure-Property Relationship (QSPR) Analysis (Excluding SAR tied to biological activity)

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the structural features of molecules with their physicochemical properties. researchgate.net These models are expressed as mathematical equations that can predict the properties of new, unsynthesized compounds based on their molecular descriptors.

Specific QSPR studies for this compound that are not linked to biological activity are scarce in the literature. However, the principles of QSPR have been widely applied to other heterocyclic compounds, providing a framework for how such an analysis would be conducted for the title compound. These studies typically focus on predicting properties such as lipophilicity (logP), solubility, boiling point, and melting point.

For example, a QSPR study on a series of triazole derivatives successfully modeled their lipophilicity using a combination of topological indices and indicator parameters. researchgate.net Topological indices are numerical descriptors derived from the molecular graph of a compound, while indicator parameters are binary variables that denote the presence or absence of specific structural features. The developed models demonstrated a strong correlation between the calculated descriptors and the experimentally determined lipophilicity, showcasing the predictive power of the QSPR approach.

In the context of indazoles, while many studies focus on Quantitative Structure-Activity Relationships (QSAR) for biological applications, the descriptors used are often relevant for QSPR as well. nih.gov These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. Quantum-chemical descriptors, such as HOMO and LUMO energies, dipole moment, and partial atomic charges, are derived from computational chemistry calculations and can provide significant insights into the physicochemical properties of the molecules.

A hypothetical QSPR model for predicting a physical property of this compound and its analogs would involve the following steps:

Dataset compilation: A set of indazole derivatives with known experimental values for the property of interest would be gathered.

Descriptor calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using specialized software.

Model development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to develop a mathematical equation relating a subset of the calculated descriptors to the target property.

Model validation: The predictive ability of the developed model would be rigorously assessed using internal and external validation techniques.

Table 2: Example of Descriptors Used in a QSPR Model for Predicting Lipophilicity of Triazole Derivatives This table illustrates the types of descriptors and statistical parameters that would be relevant in a QSPR study of substituted heterocycles.

Descriptor TypeDescriptor ExampleDescriptionStatistical ParameterModel ValueReference
Indicator ParameterO-atomNumber of oxygen atomsR² (Coefficient of Determination)0.918 researchgate.net
Topological IndexZM1First Zagreb indexQ² (Cross-validated R²)Not Specified researchgate.net
Topological IndexHIHarary indexPRESS/SSY0.0819 researchgate.net
Topological IndexIDEDistance-based indexF-test (Fischer's value)7.5492 researchgate.net

Applications in Chemical Science and Materials Research

Role in Advanced Organic Synthesis as a Versatile Synthon

In the field of organic chemistry, 3-Bromo-1-methyl-4-nitro-1H-indazole serves as a versatile synthon, or building block. bldpharm.comfrontierspecialtychemicals.com Its utility stems from the distinct reactivity of its substituent groups. The bromine atom at the 3-position is a key functional handle, readily participating in a wide array of cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the indazole core. Simultaneously, the nitro group at the 4-position is a strong electron-withdrawing group that can be chemically transformed, most commonly through reduction to an amino group. This resulting amine can then undergo further reactions, including diazotization or acylation, opening up additional synthetic pathways.

The strategic placement of reactive sites on this compound makes it an ideal precursor for the synthesis of more complex, multi-ring heterocyclic systems. The transformation of a nitro-aromatic compound is a well-established strategy for building new heterocyclic rings. For instance, reductive cyclization of nitro groups with adjacent or newly introduced functionalities can lead to the formation of fused ring systems. nih.gov

Research on related indazole derivatives has shown their utility in constructing novel heterocyclic frameworks. For example, 3-chloro-6-nitro-1H-indazole has been used as a starting material to synthesize new isoxazoline, isoxazole, and triazole-containing compounds through cycloaddition reactions. nih.gov Similarly, this compound can be envisioned as a starting point for similar synthetic explorations. The bromo group can be substituted to introduce a dipolarophile or a dipole, which can then react with the rest of the molecule or an external reagent to form new rings. The reduction of the nitro group to an amine provides a nucleophilic center that can participate in intramolecular condensation reactions to forge new heterocyclic structures fused to the parent indazole ring.

The development of novel organic materials for applications in electronics, such as Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), relies on the design of new molecular building blocks with specific electronic and photophysical properties. chemrxiv.org Heterocyclic compounds, particularly those containing triarylamine or carbazole (B46965) moieties, are widely employed as electron donors in these materials. chemrxiv.org

While direct applications of this compound in this area are not extensively documented, its structure suggests significant potential. The indazole core is an electron-rich aromatic system. By converting the electron-withdrawing nitro group into a neutral or electron-donating group (e.g., an amine) and using the bromine atom to link the indazole unit to other aromatic systems via cross-coupling reactions, it is possible to construct larger, conjugated molecules. These new molecules could possess tailored HOMO/LUMO energy levels, making them suitable as host materials, charge-transport materials, or emitters in organic electronic devices. The planar structure of the indazole ring is beneficial for molecular packing and charge transport in the solid state.

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. mdpi.com The properties of COFs can be tuned by carefully selecting the geometry and functionality of the monomer units. escholarship.org

The indazole moiety has been successfully incorporated into the backbone of COFs. escholarship.org In one approach, an indazole-linked COF was synthesized through a phosphine-induced reductive cyclization of a precursor imine-linked COF that contained ortho-nitro groups. escholarship.org This demonstrates that the chemical transformation to form the indazole ring can occur post-synthesis within the porous framework, resulting in a highly stable material.

This compound represents a potential monomer for COF synthesis after suitable functionalization. To be used as a linker, the molecule would need at least two reactive sites for polymerization. The existing bromo and nitro groups provide handles for introducing these necessary functionalities. For example:

The bromo group could be converted into a boronic acid or an aldehyde.

The nitro group could be reduced to an amine.

A resulting diamino- or dialdehyde-functionalized methyl-indazole could then be used as a linker in condensation reactions to form highly stable, porous COFs with the indazole unit as an integral part of the framework structure. escholarship.orgescholarship.org The inclusion of the indazole heterocycle could impart specific properties to the COF, such as enhanced thermal stability or selective gas adsorption capabilities.

Theoretical and Experimental Studies on Corrosion Inhibition Mechanisms (Non-Biological Context)

The use of organic compounds as corrosion inhibitors for metals in aggressive acidic media is a well-established practice. researchgate.netnih.gov The effectiveness of these inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. mjcce.org.mknih.gov Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms, along with pi-electron systems, are known to be particularly effective inhibitors. researchgate.net

While direct studies on this compound are limited, extensive research on a closely related compound, 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole , provides significant insight into the potential mechanism. researchgate.net This compound was investigated as a corrosion inhibitor for mild steel in 1.0 M HCl solution using both experimental and theoretical methods.

Experimental Findings:

Gravimetric and Electrochemical Methods: Techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) showed that the inhibition efficiency increased with the concentration of the indazole inhibitor. researchgate.net

Mechanism of Action: Potentiodynamic polarization studies indicated that the compound acts primarily as a cathodic inhibitor, meaning it suppresses the hydrogen evolution reaction on the metal surface. researchgate.net

Adsorption Isotherm: The adsorption of the inhibitor molecules on the mild steel surface was found to follow the Langmuir adsorption isotherm, which describes a monolayer adsorption process. researchgate.net

The table below summarizes the inhibition efficiency of 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole at different concentrations, as determined by various methods.

Concentration (M)Inhibition Efficiency (%) (Weight Loss)Inhibition Efficiency (%) (EIS)Inhibition Efficiency (%) (Tafel)
0.00591.190.990.2
0.00186.786.185.4
0.000581.480.880.1
0.000172.671.770.5

Theoretical Studies:

Quantum Chemical Calculations: Density Functional Theory (DFT) is often used to correlate the molecular structure of an inhibitor with its performance. researchgate.netmjcce.org.mk Calculated parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment help to explain the adsorption mechanism. A high EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value suggests an ability to accept electrons from the metal.

Based on these findings, it is highly probable that this compound would also exhibit significant corrosion inhibition properties due to the presence of the electron-rich indazole ring, nitrogen heteroatoms, and the oxygen atoms of the nitro group, all of which can act as active centers for adsorption onto a metal surface.

Application in Dye Chemistry and Pigment Development

The color of organic compounds arises from their ability to absorb light in the visible region of the electromagnetic spectrum. nih.gov This property is dictated by the molecule's electronic structure, specifically the presence of a chromophore (a color-bearing group) within a conjugated system of alternating single and double bonds. nih.gov

This compound possesses the fundamental structural features required for a chromophore or a precursor to a dye:

Chromophore: The nitro group (-NO₂) is a classic chromophore. Its presence, conjugated with the aromatic indazole ring system, imparts color to the compound, which is typically a pale yellow solid. nbinnochem.com

Conjugated System: The bicyclic indazole ring is an extended π-conjugated system, which is essential for the delocalization of electrons and the absorption of visible light. nih.gov

While not a dye in its own right for textile applications, this compound is a valuable intermediate for the synthesis of more complex dyes, particularly azo dyes. Azo dyes are a major class of synthetic colorants characterized by the -N=N- azo linkage, which connects two aromatic systems. nih.gov The synthesis of azo dyes involves a two-step process:

Diazotization: An aromatic primary amine is converted into a diazonium salt.

Coupling: The diazonium salt is reacted with a coupling component, such as a phenol, naphthol, or another aromatic amine.

The nitro group of this compound can be readily reduced to a primary amino group (-NH₂). The resulting 3-bromo-1-methyl-1H-indazol-4-amine could then serve as the diazo component. By reacting this amino-indazole with various coupling components, a wide range of indazole-based azo dyes could be synthesized. The final color and properties of these dyes could be fine-tuned by the choice of the coupling partner and by further chemical modification of the bromo group, for example, by substituting it with auxochromes (color-assisting groups) like hydroxyl (-OH) or amino (-NH₂) groups. nih.gov

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Nitroindazoles

Future research will likely focus on developing more efficient, sustainable, and regioselective methods for the synthesis of halogenated nitroindazoles. This includes the exploration of greener synthetic routes that minimize waste and avoid harsh reagents. scispace.com Microwave-assisted synthesis and the use of biocatalysts are emerging as promising sustainable approaches in organic synthesis. scispace.com The development of enzymatic halogenation could offer highly regioselective and environmentally benign alternatives to traditional chemical methods.

Exploration of Advanced Chemical Transformations and Derivatization Strategies

The synthetic utility of 3-Bromo-1-methyl-4-nitro-1H-indazole can be significantly expanded by exploring advanced chemical transformations. Beyond standard cross-coupling reactions, modern synthetic methods such as C-H activation could be employed for the further functionalization of the indazole core. rsc.org Developing novel derivatization protocols will be crucial for creating diverse libraries of indazole-based compounds for high-throughput screening in drug discovery programs. organic-chemistry.orglibretexts.org

Computational Design and Prediction of Novel Indazole-Based Chemical Entities

Computational chemistry and molecular modeling are powerful tools for the rational design of new bioactive molecules. nih.govbiotech-asia.orgresearchgate.net In silico studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can be used to design novel indazole derivatives with improved pharmacological profiles. biotech-asia.orgresearchgate.net These computational approaches can help prioritize synthetic targets and accelerate the discovery of new therapeutic agents based on the indazole scaffold. nih.govnih.gov

Interdisciplinary Approaches in Materials Science Utilizing Indazole Scaffolds

The unique photophysical and electronic properties of the indazole ring system make it an attractive scaffold for applications in materials science. ontosight.aimdpi.com Future research could explore the incorporation of this compound and its derivatives into organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic devices. ontosight.aimdpi.com The development of novel indazole-based polymers and functional materials through interdisciplinary collaborations between chemists and materials scientists holds significant promise.

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-1-methyl-4-nitro-1H-indazole, and how can reaction yields be improved?

The synthesis typically involves bromination of a nitro-substituted indazole precursor. A high-yield method (up to 95%) employs 5-nitro-1H-indazole as a starting material, using brominating agents (e.g., N-bromosuccinimide) in dimethylformamide (DMF) under mild conditions. Key optimizations include:

  • Solvent selection : DMF enhances reactant solubility and reaction kinetics due to its high polarity.
  • Temperature control : Reactions at 50–60°C minimize side reactions.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures improves purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity.
  • X-ray crystallography : Programs like SHELXL and SHELXT resolve crystal structures, verifying stereochemistry and intermolecular interactions (e.g., halogen bonding) .
  • HPLC-MS : Validates molecular weight and purity (>98%) using reverse-phase columns and electrospray ionization .

Advanced Research Questions

Q. How do electronic effects of bromo and nitro substituents influence the compound’s reactivity?

The electron-withdrawing nitro group directs electrophilic substitution to specific positions, while the bromine atom enhances halogen bonding in crystal packing. Computational studies (e.g., DFT calculations) quantify these effects:

  • Hammett parameters : Predict regioselectivity in further functionalization.
  • Electrostatic potential maps : Visualize reactive sites for nucleophilic/electrophilic attacks .

Q. What mechanistic insights explain the biological activity of indazole derivatives like this compound?

Indazole derivatives inhibit enzymes (e.g., kinases) via π-π stacking and hydrogen bonding. For this compound:

  • In vitro assays : Test inhibition of cancer cell proliferation (e.g., MTT assay on HeLa cells).
  • Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets, correlating substituent positions with affinity .

Q. How should researchers address contradictions in reported reactivity data for this compound?

Discrepancies may arise from impurities or varying reaction conditions. Solutions include:

  • Reproducibility checks : Replicate experiments under inert atmospheres (e.g., N2_2 glovebox).
  • Advanced characterization : Use XPS or EDX to verify elemental composition and oxidation states .

Q. What strategies enhance regioselectivity in bromination or nitration of the indazole core?

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) to block undesired positions.
  • Catalyst modulation : Use Lewis acids (e.g., FeCl3_3) to favor para-substitution over ortho .

Q. Can computational models predict the stability of this compound under acidic/basic conditions?

Yes. DFT-based software (e.g., Gaussian 16) calculates bond dissociation energies (BDEs) and identifies labile sites:

  • Hydrolysis susceptibility : Nitro groups reduce stability in basic media, while bromine increases resistance .

Q. What protocols ensure compound stability during long-term storage?

  • Storage conditions : Keep at –20°C in amber vials under argon.
  • Stability assays : Monitor degradation via accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .

Method Development & Optimization

Q. How can scale-up challenges be mitigated in multi-step syntheses?

  • Solvent substitution : Replace DMF with recyclable solvents (e.g., 2-MeTHF) for greener chemistry.
  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce purification steps .

Q. What approaches elucidate structure-activity relationships (SAR) for indazole derivatives?

  • Analog synthesis : Prepare derivatives with varied substituents (e.g., 3-iodo or 4-cyano) and test bioactivity.
  • QSAR models : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.